tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a 4-chloro-2-fluorobenzyl substituent. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural versatility, which allows for further functionalization.
The Boc group enhances solubility and stability during synthesis, while the hydroxyl and benzyl substituents provide sites for downstream modifications, such as fluorination or cross-coupling reactions. These features make it a valuable intermediate in developing bioactive molecules, including positron emission tomography (PET) tracers and enzyme inhibitors .
Properties
Molecular Formula |
C17H23ClFNO3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClFNO3/c1-16(2,3)23-15(21)20-8-6-17(22,7-9-20)11-12-4-5-13(18)10-14(12)19/h4-5,10,22H,6-9,11H2,1-3H3 |
InChI Key |
QEKKELBSPYVVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the 4-chloro-2-fluorobenzyl Moiety: This step involves a nucleophilic substitution reaction where the piperidine ring is reacted with 4-chloro-2-fluorobenzyl halide.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains:
-
Piperidine ring with a hydroxyl group at position 4 (reactive site for nucleophilic substitution).
-
Ester group (tert-butyl carboxylate) susceptible to hydrolysis.
-
4-chloro-2-fluorobenzyl substituent , which introduces steric hindrance and electronic effects (fluorine’s electronegativity enhances aromatic stability).
These features position the compound for reactions such as nucleophilic substitution, ester hydrolysis, and redox transformations.
Nucleophilic Substitution
The hydroxyl group on the piperidine ring is a potential site for nucleophilic attack. Analogous compounds (e.g., tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate) undergo substitution reactions with activated aromatic rings, forming derivatives via SN2 mechanisms . For the target compound, the chloro-fluoro substituent may modulate reactivity by altering electron density at the reactive site.
Example Reaction :
Ester Hydrolysis
The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is critical for generating bioactive metabolites.
Reaction Conditions :
-
Acid-catalyzed hydrolysis : TFA (trifluoroacetic acid) or HCl/H2O.
-
Base-catalyzed hydrolysis : Sodium hydroxide.
Oxidation and Reduction
The hydroxyl group may participate in oxidation (e.g., to ketones) or reduction (e.g., to alcohols). For example, tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes oxidation with potassium permanganate.
Example Reaction :
Biological and Pharmacological Relevance
Piperidine derivatives often exhibit modulatory effects on receptors or enzymes. For example:
-
Neurotransmitter modulation : Analogous compounds interact with CNS receptors, influencing pain pathways or psychiatric disorders.
-
Cancer therapy : Spirocyclic piperidine derivatives show cytotoxicity via apoptosis induction .
Table 2: Biological Activity Trends in Piperidine Derivatives
| Feature | Example Activity | Reference |
|---|---|---|
| Spirocyclic structure | Apoptosis induction in cancer cells | |
| Fluorinated substituents | Enhanced receptor binding | |
| Hydroxyl group | Modulation of enzymatic activity |
Analytical and Spectroscopic Data
While specific NMR data for the target compound is unavailable, analogous structures exhibit characteristic signals:
Scientific Research Applications
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate with its analogs, focusing on structural variations, synthetic methods, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Halogen vs. Polar Groups: The 4-chloro-2-fluorobenzyl group introduces steric bulk and electronic effects distinct from bromophenyl (higher molecular weight) or cyanophenyl (polar nitrile group). The difluorophenyl analog (313.34 g/mol) has a lower molecular weight due to fluorine's small size .
- Synthetic Flexibility: Bromophenyl and cyanophenyl derivatives are precursors for Suzuki or cyanation reactions, whereas methoxy or trifluoromethyl groups (e.g., in evidence 18) enhance metabolic stability .
Comparison of Yields :
Physicochemical Properties
Key Observations :
- Chromatographic Behavior : The chlorobenzoyl analog (Rf = 0.19) exhibits lower polarity compared to the thiopyranyl derivative (Rf = 0.50), reflecting substituent effects on silica gel interactions .
- Thermal Stability : Melting points for hydroxyl-containing analogs are generally higher (>120°C), as seen in evidence 6, suggesting strong intermolecular hydrogen bonding.
Biological Activity
tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for treatment of neurological disorders.
- Molecular Formula : C₁₅H₁₈ClFNO₂
- Molecular Weight : 295.76 g/mol
- CAS Number : 1266118-78-8
Research indicates that this compound exhibits multiple mechanisms that contribute to its biological activity:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This effect is particularly relevant in the context of Alzheimer's disease where cholinergic deficits are prominent.
- β-Secretase Inhibition : It also acts as an inhibitor of β-secretase, which is involved in the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-beta plaques. This action may help in reducing amyloidogenesis, a hallmark of Alzheimer's pathology.
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from oxidative stress induced by amyloid-beta peptides. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions.
In Vitro Studies
In vitro studies have assessed the cytotoxicity and protective effects of this compound on astrocytes exposed to amyloid-beta:
- Cell Viability : At concentrations up to 100 μM, the compound exhibited no cytotoxic effects and improved cell viability in the presence of amyloid-beta (62.98% viability compared to 43.78% without treatment) .
In Vivo Studies
In vivo assessments have utilized animal models to further evaluate the compound's neuroprotective capabilities:
- Scopolamine-Induced Memory Impairment : The compound demonstrated moderate efficacy in improving cognitive function in scopolamine-treated rats, although it was less effective than standard treatments like galantamine .
Case Studies and Research Findings
A recent study highlighted the dual action of this compound as both an acetylcholinesterase inhibitor and a β-secretase inhibitor. The IC₅₀ for β-secretase inhibition was reported at 15.4 nM, while the Kₐ for acetylcholinesterase was found to be 0.17 μM .
Moreover, another study indicated that treatment with this compound resulted in a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, compared to control groups .
Comparative Analysis of Biological Activity
| Parameter | This compound | Galantamine |
|---|---|---|
| Acetylcholinesterase Inhibition (Kᵢ) | 0.17 μM | Not specified |
| β-secretase Inhibition (IC₅₀) | 15.4 nM | Not specified |
| Cytotoxicity (Cell Viability at 100 μM) | 100% | N/A |
| Effect on MDA Levels | Significant reduction | Greater reduction observed |
Q & A
Basic Research Questions
What are the common synthetic routes for tert-Butyl 4-(4-chloro-2-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or NaHCO₃) .
- Substitution/Functionalization : Coupling the 4-chloro-2-fluorobenzyl group to the piperidine ring using nucleophilic substitution or reductive amination. For hydroxylation at the 4-position, oxidation or hydroxyl group retention during ring closure is critical .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is standard. Purity (>95%) is confirmed via HPLC .
Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic substituents (δ 7.0–7.5 ppm for chloro-fluorobenzyl). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₂ClFNO₃).
- FT-IR : Peaks at ~1680–1720 cm⁻¹ confirm the carbonyl group (Boc and ester functionalities) .
What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass bottles to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the Boc group .
- Stability Monitoring : Periodically assess purity via HPLC; degradation >5% warrants repurification .
What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile intermediates .
- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How can single-crystal X-ray diffraction confirm the molecular structure?
Methodological Answer:
- Crystal Growth : Dissolve the compound in a solvent (e.g., dichloromethane/hexane) and allow slow evaporation at 4°C .
- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Key parameters: triclinic system (space group P1), unit cell dimensions (e.g., a = 6.0568 Å, b = 12.0047 Å) .
- Refinement : Software like SHELXL refines the structure (R factor <0.05). Validate bond lengths (C–C = 1.50–1.54 Å) and angles .
How can researchers design experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify the benzyl substituent (e.g., replace Cl/F with Br/CH₃) and assess bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
- Biological Assays : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate substituent effects with activity trends .
What methodologies resolve contradictions in solubility or reactivity data?
Methodological Answer:
- Cross-Validation : Compare solubility in multiple solvents (DMSO, ethanol) using nephelometry vs. HPLC .
- Kinetic Studies : Monitor reaction progress (e.g., Boc deprotection with TFA) via in situ IR to identify side reactions .
- Literature Benchmarking : Cross-reference data with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
